Rdea806 Wild-Type HIV-1 Potency: Cross-Study Comparison with Efavirenz, Nevirapine, Rilpivirine, and Etravirine
In cellular antiviral assays, Rdea806 demonstrates an EC50 of 3.05 nM against wild-type HIV-1 [1]. By cross-study comparison, efavirenz exhibits an EC50 of approximately 0.7–4 nM [2], nevirapine demonstrates an EC50 of 40–190 nM (approximately 13- to 62-fold less potent) [3], rilpivirine displays an EC50 of 0.4–0.73 nM [4], and etravirine exhibits an EC50 range of 0.9–5.5 nM [5]. Rdea806 occupies an intermediate position in wild-type potency among second-generation NNRTIs, while substantially outperforming nevirapine by over an order of magnitude.
| Evidence Dimension | Wild-type HIV-1 inhibitory potency (EC50) |
|---|---|
| Target Compound Data | 3.05 nM |
| Comparator Or Baseline | Efavirenz: 0.7–4 nM; Nevirapine: 40–190 nM; Rilpivirine: 0.4–0.73 nM; Etravirine: 0.9–5.5 nM |
| Quantified Difference | Rdea806 is approximately 13- to 62-fold more potent than nevirapine; comparable to efavirenz and etravirine in magnitude |
| Conditions | Cell-based antiviral assays using wild-type HIV-1; Rdea806 data from Moyle et al. 2010; comparator data from published literature sources |
Why This Matters
Wild-type potency informs initial efficacy expectations and may influence dosing requirements; Rdea806's potency advantage over nevirapine provides a clear rationale for selection in research contexts where nevirapine is considered as an alternative NNRTI.
- [1] Moyle G, et al. Phase 2a randomized controlled trial of short-term activity, safety, and pharmacokinetics of a novel nonnucleoside reverse transcriptase inhibitor, RDEA806, in HIV-1-positive, antiretroviral-naive subjects. Antimicrob Agents Chemother. 2010;54(8):3170-3178. doi:10.1128/AAC.00268-10. View Source
- [2] PMC Table 1. HIV-I RT genotype IC50 values. Efavirenz WT IC50 = 0.7 ± 0.4 nM. View Source
- [3] PubMed. Nevirapine: IC50 = 40 nM against HIV-1 replication in cell culture. PMID: 1284642. View Source
- [4] Rilpivirine EC50 data: median EC50 of 0.73 nM against wild-type HIV-1/IIIB in T-cell line. View Source
- [5] Etravirine EC50 data: median EC50 values ranging from 0.9 to 5.5 nM against wild-type HIV-1 in T-cell lines. View Source
